molecular formula C16H14FN3O2S B2743072 N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide CAS No. 893385-23-4

N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2743072
CAS RN: 893385-23-4
M. Wt: 331.37
InChI Key: WKTKHRZIXVMVCZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Synthesis and Evaluation for Receptor Binding : The synthesis of related compounds with a focus on receptor binding and potential as radioligands for clinical PET studies highlights the relevance of compounds with similar structures in medical imaging and receptor study. One such study involves the synthesis of a potential histamine H3 receptor ligand, labeled with fluorine-18 for PET imaging, showcasing the application of similar fluorine-substituted compounds in neuroscience research (Iwata et al., 2000).

  • Investigation into Bioactive Fluorophores : Another research avenue involves the synthesis and characterization of bioactive fluorophores, such as 1-(3,5-dimethylphenyl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, and their interaction with ZnO nanomaterials. This study delves into the electronic properties and binding interactions, offering insights into the application of such compounds in biomedical nanotechnologies (Jayabharathi et al., 2015).

  • Pharmacological Applications : The structural analogs of the compound have been investigated for their pharmacological potential. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized as glutaminase inhibitors, indicating the potential therapeutic applications of similar compounds in cancer treatment. One analog exhibited comparable potency to BPTES and attenuated the growth of human lymphoma cells in vitro and in mouse models (Shukla et al., 2012).

  • Anticonvulsant Activities : The exploration of anticonvulsant activities in alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including the role of the furan and imidazole moieties, further underscores the relevance of these structural features in the development of new therapeutic agents (Kohn et al., 1993).

  • Role in Anti-inflammatory and Analgesic Activities : Compounds with a similar structural framework have been synthesized and evaluated for their anti-inflammatory and analgesic properties, indicating the potential utility of N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide in related pharmacological fields (Sharpe et al., 1985).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c17-12-3-5-13(6-4-12)19-15(21)11-23-16-18-7-8-20(16)10-14-2-1-9-22-14/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTKHRZIXVMVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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